4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine
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Overview
Description
4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a benzoyl group and a methylated pyrrole moiety
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. Pyrrole derivatives are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain pyrrole rings are involved in pathways related to inflammation, pain sensation, and various diseases .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and specific functional groups. The presence of a morpholine ring could potentially enhance solubility, affecting absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Morpholine Substitution: The final step involves the substitution of the benzoylated pyrrole with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and morpholine rings.
Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols.
Substitution: Substituted derivatives at the benzoyl group.
Scientific Research Applications
4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]piperazine: Similar structure but with a piperazine ring instead of morpholine.
4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the benzoyl and pyrrole moieties further enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
[1-methyl-5-(morpholin-4-ylmethyl)pyrrol-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-12-15(17(20)14-5-3-2-4-6-14)11-16(18)13-19-7-9-21-10-8-19/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGWVOCMCNSNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN2CCOCC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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